molecular formula C11H18N2O2 B8328264 N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-ethylenediamine

N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-ethylenediamine

Cat. No. B8328264
M. Wt: 210.27 g/mol
InChI Key: LGXDDXUGBMVTHX-UHFFFAOYSA-N
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Patent
US04005212

Procedure details

N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-ethylenediamine is prepared by reacting 2-(4-methoxyphenyl)oxirane (37.5 g.) dissolved in methanol (52 cc.) with ethylenediamine (30 cc.) dissolved in a mixture of methanol (52 cc.) and water (20 cc.). On distillation under reduced pressure, a product (22.3 g.), b.p. 165°-169° C./0.2 mm.Hg, is obtained, which crystallises on cooling and melts at 68° C.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:11][O:10]2)=[CH:5][CH:4]=1.[CH2:12]([NH2:15])[CH2:13][NH2:14]>CO.O>[OH:10][CH:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH2:11][NH:14][CH2:13][CH2:12][NH2:15]

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1OC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
52 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
52 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
On distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
a product (22.3 g.), b.p. 165°-169° C./0.2 mm.Hg, is obtained
CUSTOM
Type
CUSTOM
Details
which crystallises
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
product
Smiles
OC(CNCCN)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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